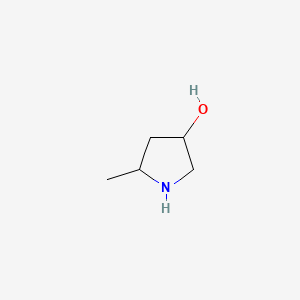
1-(4-Bromophenyl)pyren
Übersicht
Beschreibung
1-(4-Bromophenyl)pyrene is a chemical compound with the molecular formula C22H13Br . It has attracted significant attention from researchers in recent years due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)pyrene consists of a pyrene core with a bromophenyl group attached. The IUPAC name is 1-(4-bromophenyl)pyrene and the SMILES notation is C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)pyrene is a solid at 20 degrees Celsius . Its molecular weight is 357.2 g/mol .Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
1-(4-Bromophenyl)pyrenderivate wurden synthetisiert und charakterisiert, um ihr Potenzial für die Verwendung in OLEDs zu untersuchen. Diese Verbindungen zeigen unter ultraviolettem Lichteinfall eine starke blaue Emission, was für die Entwicklung von OLED-Displays entscheidend ist . Die elektrolumineszierende Leistung dieser Derivate wurde getestet und zeigte vielversprechende Ergebnisse mit hoher Helligkeit und Lichtausbeute .
Fluoreszenz-Sonden
Aufgrund ihrer intensiven blauen Fluoreszenz und hohen Quantenausbeuten sind Pyren-basierte Verbindungen wie 1-(4-Bromophenyl)pyren ausgezeichnete Kandidaten für Fluoreszenz-Sonden. Diese Sonden können in biologischen und chemischen Sensoren verwendet werden, um verschiedene Analyten mit hoher Empfindlichkeit zu detektieren .
Solarzellen
Die photophysikalischen Eigenschaften von Pyrenderivaten machen sie für den Einsatz in Solarzellen geeignet. Ihre Fähigkeit, Licht zu absorbieren und in elektrische Energie umzuwandeln, kann genutzt werden, um die Effizienz von Photovoltaikgeräten zu verbessern .
Organische Synthese
This compound dient als Zwischenprodukt in der organischen Synthese. Sein Bromatom kann für weitere Funktionalisierungen verwendet werden, sodass Chemiker eine Vielzahl komplexer Moleküle für verschiedene Anwendungen synthetisieren können .
Materialwissenschaften
In den Materialwissenschaften tragen die thermische Stabilität und Planarität von Pyren-basierten Verbindungen zur Entwicklung neuer Materialien mit verbesserten mechanischen und elektronischen Eigenschaften bei. Diese Materialien können bei der Herstellung von elektronischen Geräten und anderen Hochleistungsanwendungen verwendet werden .
Umweltchemie
Pyren und seine Derivate sind wertvolle Werkzeuge für die Untersuchung molekularer Wechselwirkungen und Umweltprozesse. Ihre einzigartigen physikalischen und chemischen Eigenschaften sowie ihre Luftstabilität machen sie für die Überwachung und Analyse von Schadstoffen in der Umwelt geeignet .
Organische Feldeffekttransistoren (FETs)
Pyren-basierte Verbindungen werden aufgrund ihrer hohen Ladungsmobilität im festen Zustand bei der Entwicklung organischer FETs eingesetzt. Diese Transistoren sind Schlüsselkomponenten in flexibler Elektronik und können in verschiedenen Anwendungen wie Displays und Sensoren eingesetzt werden .
Metall-organische Gerüstverbindungen (MOFs)
Pyren-basierte MOFs wurden aufgrund ihrer potenziellen Anwendungen in der Gasspeicherung, Trennung und Katalyse synthetisiert. Die postsynthetische Modifikation dieser MOFs kann ihre Funktionalität verbessern und sie für spezifische Anwendungen maßschneidern .
Zukünftige Richtungen
Pyrene and its derivatives, including 1-(4-Bromophenyl)pyrene, have been the subject of extensive research due to their unique properties and potential applications. They have been used in the synthesis of metal–organic frameworks (MOFs), which have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications . Future research will likely continue to explore these and other potential applications.
Wirkmechanismus
Target of Action
1-(4-Bromophenyl)pyrene is a compound that is often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
The mode of action of 1-(4-Bromophenyl)pyrene involves its interaction with the organoboron reagents in the SM cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 1-(4-Bromophenyl)pyrene are primarily related to the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
For example, it is a solid at 20 degrees Celsius and is sensitive to light . It is soluble in toluene , which suggests that it may be lipophilic and could potentially be absorbed and distributed in lipid-rich tissues.
Result of Action
The result of the action of 1-(4-Bromophenyl)pyrene is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This can lead to the creation of new organic compounds, depending on the specific organoboron reagents used in the reaction .
Action Environment
The action of 1-(4-Bromophenyl)pyrene can be influenced by various environmental factors. For example, the SM cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction, and thus the action of 1-(4-Bromophenyl)pyrene, could potentially occur in a variety of environmental conditions. The specific influence of these factors on the compound’s action, efficacy, and stability would likely depend on the specific reaction conditions and organoboron reagents used .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as benzo[a]pyrene, can interact with various enzymes and proteins . These interactions often involve the aromatic hydrocarbon receptor (AhR) pathway
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Similar compounds are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages
Metabolic Pathways
Similar compounds are known to be metabolized via the cytochrome P450-dependent metabolic processes
Transport and Distribution
Similar compounds are known to be highly fat-soluble and therefore tend to accumulate in fat and liver tissues
Subcellular Localization
Similar compounds are known to localize in various subcellular compartments
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYOSSWOHFFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622771 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345924-29-0 | |
| Record name | 1-(4-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

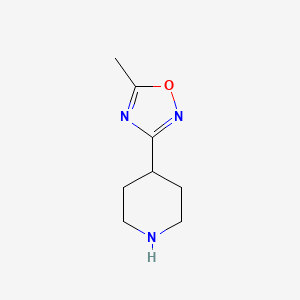
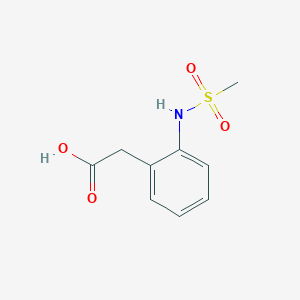

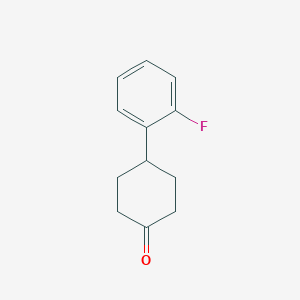

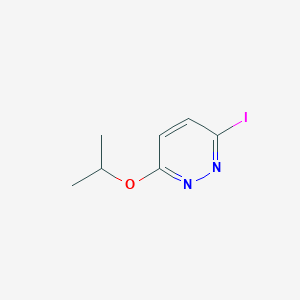
![[1,1'-Biphenyl]-3,4,4'-triamine](/img/structure/B1603537.png)
![1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1603540.png)
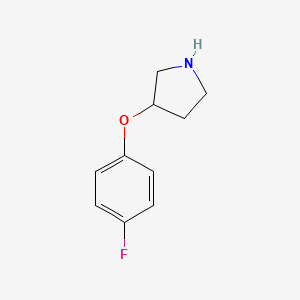
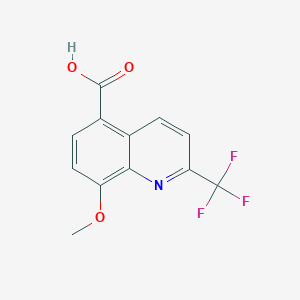
![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)

